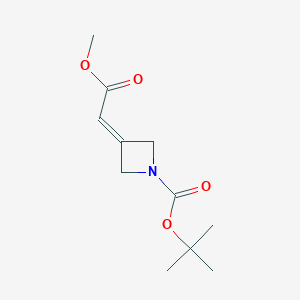

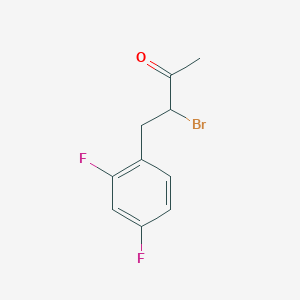

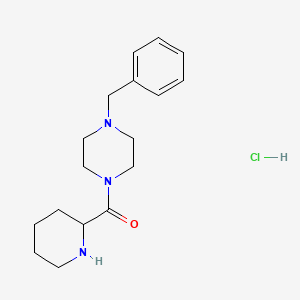

![molecular formula C9H7BrN2O3 B1527575 Acide 5-[(4-bromo-1H-pyrazol-1-yl)méthyl]furan-3-carboxylique CAS No. 1247390-92-6](/img/structure/B1527575.png)

Acide 5-[(4-bromo-1H-pyrazol-1-yl)méthyl]furan-3-carboxylique

Vue d'ensemble

Description

“5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid” is a chemical compound with the CAS Number: 306935-28-4 . It has a molecular weight of 299.12 and its IUPAC name is 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid .

Molecular Structure Analysis

The molecular structure of “5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid” includes a furan ring attached to a carboxylic acid group and a pyrazole ring which is further substituted with a bromine atom . The InChI code for this compound is 1S/C11H11BrN2O3/c1-6-10(12)7(2)14(13-6)5-8-3-4-9(17-8)11(15)16/h3-4H,5H2,1-2H3,(H,15,16) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 208-209°C . The compound is expected to be stable under normal conditions.Applications De Recherche Scientifique

Synthèse de composés contenant de l'imidazole

Le composé peut être utilisé comme matière de départ dans la synthèse de composés contenant de l'imidazole . L'imidazole est une fraction hétérocyclique à cinq chaînons qui possède trois atomes de carbone, deux atomes d'azote, quatre atomes d'hydrogène et deux doubles liaisons . Il est également connu sous le nom de 1, 3-diazole . Les dérivés du 1, 3-diazole présentent différentes activités biologiques telles que des activités antibactériennes, antimycobactériennes, anti-inflammatoires, antitumorales, antidiabétiques, anti-allergiques, antipyrétiques, antivirales, antioxydantes, anti-amibiennes, antihelminthiques, antifongiques et ulcérogènes .

Activités antileishmaniennes et antimalariennes

Les composés contenant du pyrazole, y compris l'« acide 5-[(4-bromo-1H-pyrazol-1-yl)méthyl]furan-3-carboxylique », sont connus pour leurs effets pharmacologiques divers, y compris de puissantes activités antileishmaniennes et antimalariennes . Par exemple, le composé 13 a montré une activité antipromastigote supérieure . De plus, les composés cibles 14 et 15 ont entraîné de meilleurs effets d'inhibition contre Plasmodium berghei avec respectivement 70,2 % et 90,4 % de suppression .

Inhibiteur de l'alcool déshydrogénase hépatique

Le composé s'avère être l'un des 4-pyrazoles substitués, capable d'agir comme un inhibiteur de l'alcool déshydrogénase hépatique . Cela suggère des applications potentielles dans le traitement des troubles liés à l'alcool.

Synthèse des 1,4’-bipyrazoles

Le composé peut être utilisé comme matière de départ dans la synthèse des 1,4’-bipyrazoles . Les bipyrazoles sont des structures importantes en chimie médicinale en raison de leur large éventail d'activités biologiques.

Synthèse des pyrazoles couplés à l'hydrazine

Le composé peut être utilisé dans la synthèse des pyrazoles couplés à l'hydrazine . Ces dérivés ont montré des activités antileishmaniennes et antimalariennes prometteuses .

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it can cause severe skin burns and eye damage . The hazard statements associated with it are H314, which means it causes severe skin burns and eye damage . The precautionary statements are P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Orientations Futures

As for future directions, more research is needed to explore the potential applications of “5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid”. Given the wide range of biological activities exhibited by pyrazole derivatives , this compound could be a promising candidate for further studies in medicinal chemistry.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazole derivatives, have been reported to interact with a broad range of biological targets .

Mode of Action

Similar compounds have been shown to interact with their targets through various mechanisms, including binding to active sites, inducing conformational changes, and modulating enzymatic activity .

Biochemical Pathways

Related compounds have been shown to influence a variety of pathways, including those involved in inflammation, tumor growth, and microbial infections .

Pharmacokinetics

The compound’s solubility, molecular weight, and structure suggest that it may have favorable bioavailability .

Result of Action

Related compounds have been shown to exert a variety of effects, including anti-inflammatory, antitumor, and antimicrobial activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s activity .

Analyse Biochimique

Biochemical Properties

5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit oxidative phosphorylation and the ATP-32P exchange reaction . Additionally, it affects energy-dependent and independent calcium uptake . These interactions suggest that 5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid can modulate cellular energy metabolism and calcium signaling pathways.

Cellular Effects

The effects of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system . This inhibition can lead to altered nerve pulse transmission, affecting cellular communication and function.

Molecular Mechanism

At the molecular level, 5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits oxidative phosphorylation by interfering with the ATP-32P exchange reaction . This inhibition disrupts the production of ATP, the primary energy currency of the cell, thereby affecting cellular energy metabolism.

Temporal Effects in Laboratory Settings

The stability and degradation of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid over time have been studied in laboratory settings. It has been observed that the compound remains stable under normal storage conditions . Its long-term effects on cellular function, particularly in in vitro and in vivo studies, are still under investigation. Preliminary studies suggest that prolonged exposure to the compound can lead to significant changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced cellular metabolism and improved energy utilization . At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in oxidative phosphorylation and calcium uptake . These interactions can lead to alterations in cellular energy metabolism and calcium homeostasis.

Transport and Distribution

The transport and distribution of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with transporters that facilitate its uptake into cells . Once inside the cell, it can accumulate in specific compartments, affecting its localization and function.

Subcellular Localization

The subcellular localization of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects.

Propriétés

IUPAC Name |

5-[(4-bromopyrazol-1-yl)methyl]furan-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O3/c10-7-2-11-12(3-7)4-8-1-6(5-15-8)9(13)14/h1-3,5H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXBAYSXECXNDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1C(=O)O)CN2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

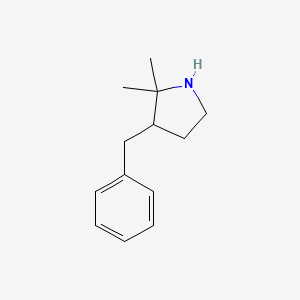

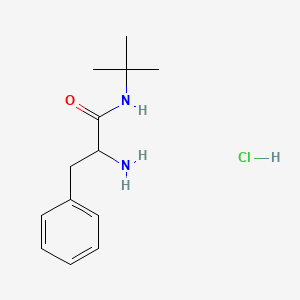

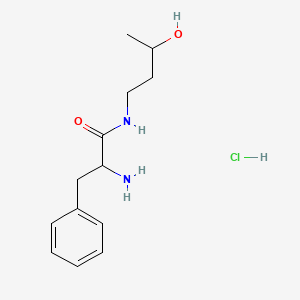

![N-[5-(aminomethyl)pyridin-2-yl]acetamide](/img/structure/B1527496.png)

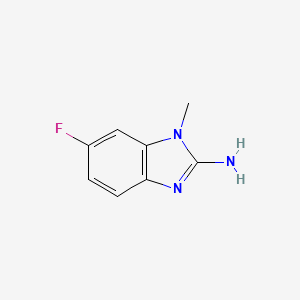

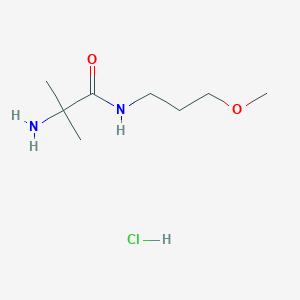

![6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1527503.png)

![6-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1527510.png)

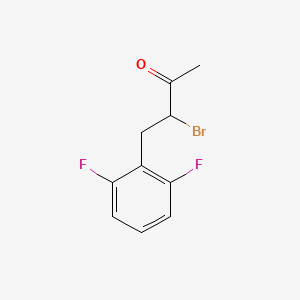

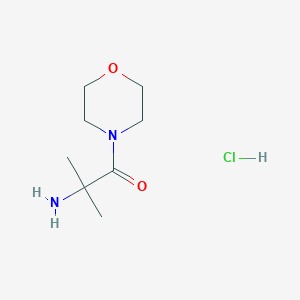

![[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride](/img/structure/B1527512.png)